2-Methoxy-4-(2-nitrovinyl)phenol
Overview
Description
2-Methoxy-4-(2-nitrovinyl)phenol, also known as (E)-2-methoxy-4-(2-nitrovinyl)phenol, is an organic compound with the molecular formula C9H9NO4. It is characterized by the presence of a methoxy group (-OCH3) and a nitrovinyl group (-CH=CHNO2) attached to a phenol ring. This compound is known for its yellow powder form and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol typically involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with nitromethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nitroaldol (Henry) reaction, forming the nitrovinyl group on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-nitrovinyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrovinyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenolic compounds
Scientific Research Applications
2-Methoxy-4-(2-nitrovinyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-nitrovinyl)phenol involves its interaction with various molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
2-Methoxy-4-vinylphenol: Similar structure but without the nitro group, affecting its chemical and biological properties.
2-Nitrophenol: Lacks the methoxy group, influencing its solubility and reactivity
Uniqueness
2-Methoxy-4-(2-nitrovinyl)phenol is unique due to the presence of both methoxy and nitrovinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methoxy-4-[(E)-2-nitroethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCSPJSXIUNQJ-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031525 | |
Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22568-51-0, 6178-42-3 | |
Record name | NSC210766 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210766 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-4-[(E)-2-nitrovinyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Hydroxy-3-methoxy-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Methoxy-4-(2-nitrovinyl)phenol in N-acetyl-β-D-glucosaminidase activity assays?
A1: this compound (MNP) acts as a chromogenic product in N-acetyl-β-D-glucosaminidase (NAG) activity assays []. NAG enzymes are often used as biomarkers for various diseases, and their activity is measured using synthetic substrates like 2-methoxy-4-(2′-nitrovinyl)-phenyl-N-acetyl-β-D-glucosaminide. When NAG cleaves this substrate, it releases MNP. The amount of MNP produced is directly proportional to the activity of NAG and can be quantified spectrophotometrically due to MNP's absorbance at 505 nm.
Q2: The research article mentions challenges in using MNP for NAG assays in urine samples. What are these challenges, and how do they impact the accuracy of the assay?
A2: The study reveals that urinary pigments and pH significantly influence the spectrophotometric determination of NAG activity when using MNP as an indicator []. Firstly, alkaline urine pH can lead to NAG instability, decreasing its activity. Secondly, urinary pigments contribute to the absorbance measured at 505 nm, leading to an overestimation of MNP concentration and, consequently, an overestimation of NAG activity. This interference by urinary pigments necessitates correction methods to ensure accurate NAG activity measurements in urine samples. The research article explores these correction methods in detail.
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